molecular formula C8H13NO4 B2608502 3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid CAS No. 2248175-47-3

3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid

Cat. No. B2608502
CAS RN: 2248175-47-3
M. Wt: 187.195
InChI Key: DIBGCCCCMWXDMZ-AENQLZEMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid (AECC) is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research. AECC is a four-membered ring compound that is highly reactive and can be synthesized using various methods.

Mechanism of Action

3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid acts as a ligand for various receptors, including the NMDA receptor, by binding to the receptor and modulating its activity. 3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid also inhibits the activity of DPP-IV by binding to the active site of the enzyme and preventing the hydrolysis of its substrates. The mechanism of action of 3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid is complex and requires further research.
Biochemical and Physiological Effects:
3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid has been shown to have various biochemical and physiological effects, including the modulation of the NMDA receptor, the inhibition of DPP-IV, and the regulation of glucose metabolism. 3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid has several advantages for lab experiments, including its high reactivity, potential applications in drug development and biochemical research, and its ability to act as a ligand for various receptors. However, 3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid has some limitations, including its low yield using current synthesis methods and its complex mechanism of action, which requires further research.

Future Directions

For the research of 3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid include the development of more efficient synthesis methods and the exploration of its potential therapeutic applications.

Synthesis Methods

3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid can be synthesized using various methods, including the reaction of ethyl 2-diazo-3-oxobutanoate with ethyl acrylate, followed by hydrolysis and decarboxylation. Another method involves the reaction of ethyl 2-diazo-3-oxobutanoate with cyclobutene, followed by hydrolysis and decarboxylation. The yield of 3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid using these methods is relatively low, and more efficient methods are being developed.

Scientific Research Applications

3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid has been studied extensively for its potential applications in drug development and biochemical research. 3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid can act as a ligand for various receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. 3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid has potential applications in the treatment of Alzheimer's disease, diabetes, and other metabolic disorders.

properties

IUPAC Name

3-amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-2-13-7(12)8(9)3-5(4-8)6(10)11/h5H,2-4,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBGCCCCMWXDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.